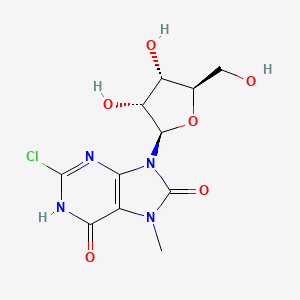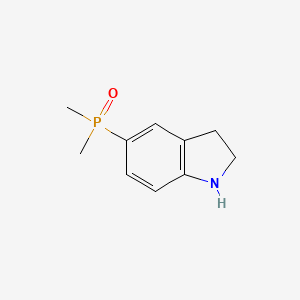
Indolin-5-yldimethylphosphine oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indolin-5-yldimethylphosphine oxide is a compound that belongs to the class of organophosphorus compounds. It features an indole ring system, which is a common structural motif in many biologically active molecules. The presence of the phosphine oxide group adds unique chemical properties, making it a compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Indolin-5-yldimethylphosphine oxide typically involves the reaction of indole derivatives with phosphine oxides. One common method is the reaction of indole with dimethylphosphine oxide under specific conditions, such as the presence of a catalyst and controlled temperature .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Indolin-5-yldimethylphosphine oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can convert the phosphine oxide group to a phosphine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly used
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of phosphine oxides with different oxidation states, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
Indolin-5-yldimethylphosphine oxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of Indolin-5-yldimethylphosphine oxide involves its interaction with molecular targets such as enzymes and receptors. The phosphine oxide group can form strong bonds with metal ions, which can modulate the activity of metalloenzymes. Additionally, the indole ring can interact with various biological receptors, influencing cellular pathways .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Dimethylphosphine oxide: A simpler organophosphorus compound without the indole ring.
Spiroindole derivatives: Compounds with a spirocyclic structure fused to the indole ring
Uniqueness: Indolin-5-yldimethylphosphine oxide is unique due to the combination of the indole ring and the phosphine oxide group. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C10H14NOP |
|---|---|
Molecular Weight |
195.20 g/mol |
IUPAC Name |
5-dimethylphosphoryl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C10H14NOP/c1-13(2,12)9-3-4-10-8(7-9)5-6-11-10/h3-4,7,11H,5-6H2,1-2H3 |
InChI Key |
XPMDYRNKFZHIIZ-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C)C1=CC2=C(C=C1)NCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-Isopropylcyclohepta[b]pyrrol-2-amine](/img/structure/B12900621.png)
![5-{[(4-Fluorophenyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B12900629.png)
![7-(Methylsulfonyl)benzo[c][1,2,5]oxadiazol-4-amine](/img/structure/B12900633.png)
![N-{2-[4-(2,3-Dihydro-1-benzofuran-7-yl)piperazin-1-yl]ethyl}benzamide](/img/structure/B12900641.png)
![4-Chloro-5-({[(2-methylphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12900643.png)
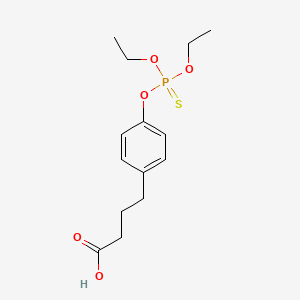
![[3,3'-Bipyrrolidine]-2,2',5,5'-tetrone](/img/structure/B12900652.png)
![1-Phenyl-5-propoxy-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12900653.png)
![1-[5-Methyl-1-(2-phenylpyrimidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B12900672.png)
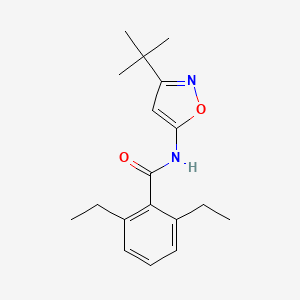
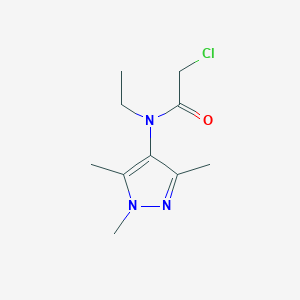
![Diethyl 5-{[3-(ethoxycarbonyl)-4,5-dimethyl-1h-pyrrol-2-yl]methyl}-3-methyl-1h-pyrrole-2,4-dicarboxylate](/img/structure/B12900701.png)
